3-(Difluoromethyl)naphthalen-2-amine
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Overview
Description
3-(Difluoromethyl)naphthalen-2-amine is an organic compound with the molecular formula C11H9F2N. It is a derivative of naphthalene, where the amine group is substituted at the second position and a difluoromethyl group is attached at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)naphthalen-2-amine typically involves the introduction of the difluoromethyl group to a naphthalene derivative. One common method is the difluoromethylation of naphthalen-2-amine using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or palladium under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)naphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives .
Scientific Research Applications
3-(Difluoromethyl)naphthalen-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)naphthalen-2-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can interact with enzymes, receptors, or other proteins to exert its effects .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)naphthalen-2-amine
- 2-(Difluoromethyl)naphthalen-1-amine
- 3-(Difluoromethyl)aniline
Comparison: Compared to its analogs, 3-(Difluoromethyl)naphthalen-2-amine is unique due to the specific positioning of the difluoromethyl and amine groups on the naphthalene ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
3-(Difluoromethyl)naphthalen-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The difluoromethyl group is known for enhancing the lipophilicity and biological potency of organic compounds. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanism of action.
Chemical Structure and Properties
The compound this compound features a naphthalene core substituted with a difluoromethyl group and an amine functional group. The presence of the difluoromethyl moiety significantly influences the electronic properties and reactivity of the molecule, making it a valuable candidate in drug design.
Antibacterial Activity
Research has demonstrated that derivatives of naphthalene containing difluoromethyl groups exhibit notable antibacterial properties. A study synthesized various naphthoquinone derivatives, including those with difluoromethyl substitutions, and evaluated their activity against Trypanosoma brucei, the causative agent of sleeping sickness. The results indicated that compounds with electron-withdrawing groups like difluoromethyl at specific positions showed enhanced inhibitory activity against T. brucei cell proliferation .
Table 1: Antibacterial Activity of Naphthoquinone Derivatives
Compound | Position of -CF2H | Activity (IC50) | Reference |
---|---|---|---|
Compound 1 | Ortho | 0.625 μM | |
Compound 2 | Meta | 0.589 μM | |
Compound 3 | Para | 0.426 μM |
Antifungal Activity
In addition to antibacterial effects, compounds similar to this compound have been tested for antifungal activity. The presence of the difluoromethyl group enhances membrane permeability and disrupts fungal cell wall synthesis, leading to effective antifungal action against various strains .
Anticancer Activity
The anticancer potential of naphthalene derivatives has been explored through various studies. For instance, a recent investigation into chalcogen-functionalized naphthoquinones revealed promising cytotoxic effects against squamous cell carcinoma (SCC) lines. Compounds showed dose-dependent cytotoxicity with lower IC50 values compared to standard chemotherapeutics like doxorubicin, indicating that structural modifications such as difluoromethyl substitution can significantly enhance anticancer efficacy .
Table 2: Cytotoxicity of Naphthoquinone Derivatives Against SCC-9 Cells
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, such as pyruvate decarboxylase and CDC25 phosphatases, leading to reduced cell proliferation .
- Membrane Disruption : The lipophilic nature imparted by the difluoromethyl group enhances the compound's ability to penetrate cellular membranes, disrupting cellular integrity in bacterial and fungal cells .
- Cell Cycle Arrest : Studies indicate that certain derivatives can induce cell cycle arrest in cancer cells, promoting apoptosis through activation of intrinsic pathways .
Case Studies
Several case studies highlight the effectiveness of compounds similar to this compound in clinical settings:
- Antimicrobial Efficacy : A series of synthesized amides demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, showcasing the potential for developing new antibiotics based on this scaffold .
- Cancer Treatment : Clinical trials involving naphthoquinone derivatives revealed promising results in reducing tumor size in preclinical models, supporting further investigation into their therapeutic applications .
Properties
Molecular Formula |
C11H9F2N |
---|---|
Molecular Weight |
193.19 g/mol |
IUPAC Name |
3-(difluoromethyl)naphthalen-2-amine |
InChI |
InChI=1S/C11H9F2N/c12-11(13)9-5-7-3-1-2-4-8(7)6-10(9)14/h1-6,11H,14H2 |
InChI Key |
BNSYJTWLZJCIQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(F)F)N |
Origin of Product |
United States |
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